molecular formula C11H16ClNO3 B12951961 Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Cat. No.: B12951961
M. Wt: 245.70 g/mol
InChI Key: NVKLERNXNLLGLM-PPHPATTJSA-N
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Description

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents, with the process being carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • Methyl 3-(4-hydroxyphenyl)propionate

Uniqueness

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of an amino group and a methoxyphenyl moiety

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

NVKLERNXNLLGLM-PPHPATTJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl

Origin of Product

United States

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